N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide
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Overview
Description
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide typically involves the reaction of 3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazole with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides: Known for their anti-inflammatory properties.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: Exhibits significant anticancer activity.
Uniqueness
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide stands out due to its unique combination of a pyrazole ring with a fluorobenzamide moiety, which enhances its pharmacological properties and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-13-7-6-8-16(11-13)12-24-15(3)19(14(2)23-24)22-20(25)17-9-4-5-10-18(17)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMASRLAYXPAOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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